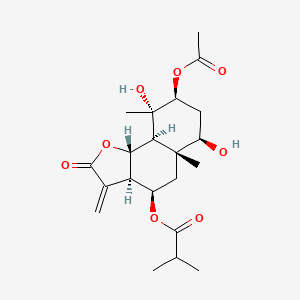![molecular formula C20H25NO2S2 B1246769 (3R)-N-[(2S)-3-(2-methoxyphenyl)sulfanyl-2-methylpropyl]-3,4-dihydro-2H-1,5-benzoxathiepin-3-amine CAS No. 470454-73-0](/img/structure/B1246769.png)
(3R)-N-[(2S)-3-(2-methoxyphenyl)sulfanyl-2-methylpropyl]-3,4-dihydro-2H-1,5-benzoxathiepin-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3R)-N-[(2S)-3-(2-methoxyphenyl)sulfanyl-2-methylpropyl]-3,4-dihydro-2H-1,5-benzoxathiepin-3-amine is a cardiac drug proposed to have beneficial effects for the treatment of angina pectoris, arrhythmias, and ischemia by inhibiting the persistent sodium current . The compound is currently in phase II of clinical trials and targets the persistent sodium current with selectivity, producing minimal adverse effects in current experimental studies .
Vorbereitungsmethoden
The synthetic route for F-15845 involves the preparation of (3R)-N-[(2S)-3-(2-methoxyphenyl)sulfanyl-2-methylpropyl]-3,4-dihydro-2H-1,5-benzoxathiepin-3-amine . The reaction conditions and industrial production methods are not extensively detailed in the available literature, but the compound is synthesized through a series of organic reactions involving the formation of the benzoxathiepin ring and subsequent functionalization .
Analyse Chemischer Reaktionen
F-15845 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, although detailed reagents and conditions are not extensively documented.
Substitution: The compound can undergo substitution reactions, particularly involving the methoxyphenyl and sulfanyl groups.
Common reagents and conditions used in these reactions are not extensively detailed in the literature. Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
F-15845 has several scientific research applications, including:
Chemistry: Used as a model compound to study the inhibition of persistent sodium currents.
Wirkmechanismus
F-15845 exerts its effects by selectively inhibiting the persistent sodium current in cardiac myocytes . The persistent sodium current corresponds to the delayed inactivation of the major sodium channel Nav1.5 . Inhibition of this current prevents prolonged action potentials and high intracellular sodium levels, which can lead to calcium overload and cardiac myocyte death during ischemia . The compound acts on the extracellular side of the channel and shows improved effects when the membrane potential is depolarized .
Vergleich Mit ähnlichen Verbindungen
F-15845 is unique in its selective inhibition of the persistent sodium current with minimal effects on other important ion channels of the heart, including major calcium and potassium channels . This selectivity accounts for its limited effect on basal cardiac function, hemodynamic functions, and ventricular fibrillation .
Similar compounds include:
Ranolazine: Another inhibitor of the persistent sodium current, used for the treatment of chronic angina.
Lidocaine: A sodium channel blocker with broader effects on various sodium channels.
Mexiletine: A sodium channel blocker used for the treatment of arrhythmias.
F-15845 stands out due to its high selectivity and minimal adverse effects in experimental studies .
Eigenschaften
CAS-Nummer |
470454-73-0 |
|---|---|
Molekularformel |
C20H25NO2S2 |
Molekulargewicht |
375.6 g/mol |
IUPAC-Name |
(3R)-N-[(2S)-3-(2-methoxyphenyl)sulfanyl-2-methylpropyl]-3,4-dihydro-2H-1,5-benzoxathiepin-3-amine |
InChI |
InChI=1S/C20H25NO2S2/c1-15(13-24-19-9-5-3-7-17(19)22-2)11-21-16-12-23-18-8-4-6-10-20(18)25-14-16/h3-10,15-16,21H,11-14H2,1-2H3/t15-,16+/m0/s1 |
InChI-Schlüssel |
HZQHAAFWVRDHMZ-JKSUJKDBSA-N |
SMILES |
CC(CNC1COC2=CC=CC=C2SC1)CSC3=CC=CC=C3OC |
Isomerische SMILES |
C[C@@H](CN[C@@H]1COC2=CC=CC=C2SC1)CSC3=CC=CC=C3OC |
Kanonische SMILES |
CC(CNC1COC2=CC=CC=C2SC1)CSC3=CC=CC=C3OC |
Synonyme |
3-(3-(2-methoxyphenylthio)-2-methylpropyl)amino-3,4-dihydro-2H-1,5-benzoxathiepine F 15845 F-15845 F15845 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


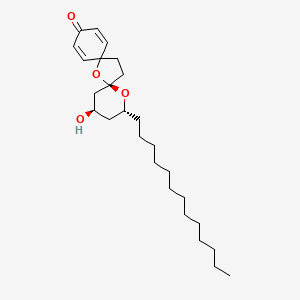
![21-Ethoxy-9,20,25-trimethoxy-15,30-dimethyl-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.23,6.18,12.114,18.027,31.022,33]hexatriaconta-3(36),4,6(35),8,10,12(34),18,20,22(33),24,26,31-dodecaene](/img/structure/B1246687.png)
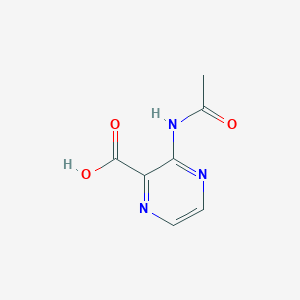

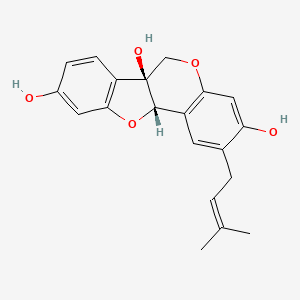
![(2S,3S)-3-[[(2S)-1-[4-aminobutyl(3-aminopropyl)amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]carbamoyl]oxirane-2-carboxylic acid](/img/structure/B1246694.png)
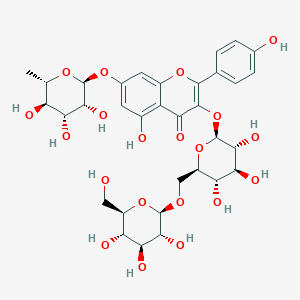
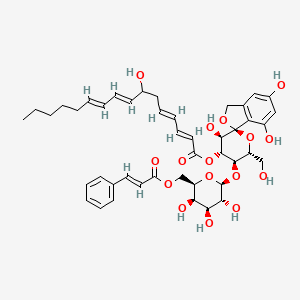
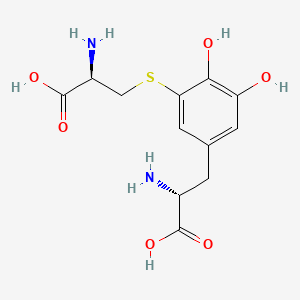
![(2E,4E)-N-[(1S,5S,6R)-5-hydroxy-5-{(1E,3E,5E)-7-[(2-hydroxy-5-oxocyclopent-1-en-1-yl)amino]-7-oxohepta-1,3,5-trien-1-yl}-2-oxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl]-7-methylocta-2,4-dienamide](/img/structure/B1246700.png)
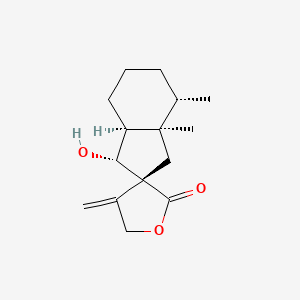

![(1R,1'R,2R,2'R,3R,4S)-2'-bromo-1'-chloro-1,1',3,4-tetramethylspiro[7-oxabicyclo[2.2.1]heptane-2,4'-cyclohexane]](/img/structure/B1246708.png)
